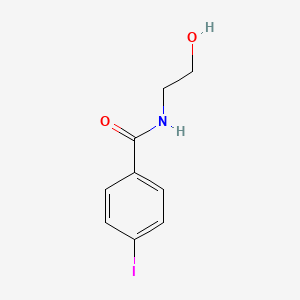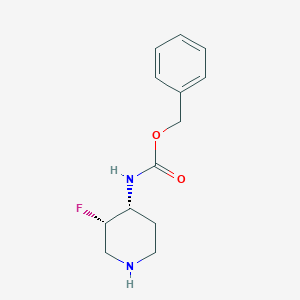
(5-氯-2-羟基苯基)-脲
描述
“(5-Chloro-2-hydroxy-phenyl)-urea” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is also known by other synonyms such as N-(5-Chloro-2-hydroxyphenyl)-urea and Chlorzoxazone Impurity 3 .
Physical And Chemical Properties Analysis
“(5-Chloro-2-hydroxy-phenyl)-urea” is a compound with a molecular formula of C7H7ClN2O2 and a molecular weight of 186.6 . Further physical and chemical properties are not available in the retrieved papers.科学研究应用
抗癌研究
包括与(5-氯-2-羟基苯基)-脲相关的化合物在内的脲衍生物在癌症研究中显示出前景。特别是,N,N'-二芳基脲被确定为 eIF2α 激酶的激活剂,在抑制癌细胞增殖中起着至关重要的作用。这些化合物通过调节翻译起始,已被认为是开发无毒和靶向特异性抗癌剂的潜在先导 (Denoyelle 等人,2012)。
植物生物学和细胞分裂素活性
在植物生物学中,已研究了像 (5-氯-2-羟基苯基)-脲这样的脲衍生物的细胞分裂素样活性,这对于植物中的细胞分裂和分化至关重要。已发现一些脲衍生物超过了天然细胞分裂素的活性,并被广泛用于体外植物形态发生研究。它们的构效关系一直是研究的主题,提供了关于它们在增强不定根形成中的作用的见解 (Ricci & Bertoletti,2009)。
合成和抗增殖活性
各种苯基脲衍生物的合成及其对一系列癌细胞系的抗增殖活性一直是研究的一个重要领域。其中一些衍生物显示出广谱抗增殖活性,表明它们在癌症治疗中的潜力。这些研究有助于理解这些化合物的构效关系以及它们对不同类型癌症的有效性 (Al-Sanea 等人,2018)。
微管稳定性和癌症治疗
研究还深入探讨了某些 N-苯基-N'-(2-氯乙基)脲如何与癌细胞中微管组分 β-微管蛋白相互作用。这种相互作用对于理解靶向微管的潜在化疗剂的作用机制至关重要 (Fortin 等人,2011)。
安全和危害
作用机制
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations . These interactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, can be affected by hydrogen bonding and other non-covalent interactions .
Result of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-phenyl)-urea. For instance, the compound’s interactions with its targets can be affected by factors such as pH, temperature, and the presence of other molecules
属性
IUPAC Name |
(5-chloro-2-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYTZADDSVJMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)

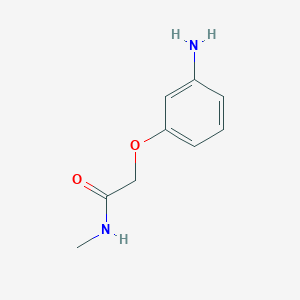

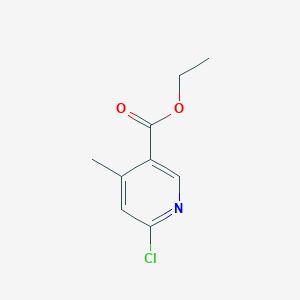

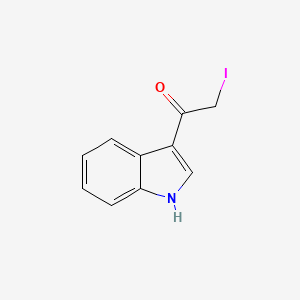
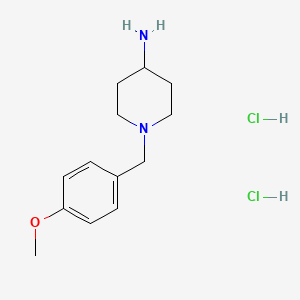
![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)
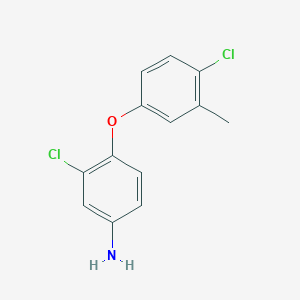
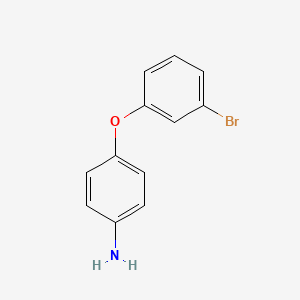
acetic acid](/img/structure/B3145595.png)
